![molecular formula C14H22N2O3S B3977047 N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3977047.png)
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as BMS-986, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound belongs to the family of phenylalanine derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide acts as a competitive inhibitor of ACC, which is responsible for the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a key intermediate in the synthesis of fatty acids, and its inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This, in turn, leads to a decrease in lipid accumulation and an improvement in metabolic parameters.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have several biochemical and physiological effects. It has been found to decrease body weight, improve insulin sensitivity, reduce hepatic steatosis, and lower plasma triglyceride levels in preclinical studies. These effects are attributed to the inhibition of ACC and the subsequent changes in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments include its potent inhibitory activity against ACC, its selectivity for ACC over other enzymes, and its ability to improve metabolic parameters in preclinical studies. However, the limitations of using N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide include its complex synthesis process, its potential toxicity at high doses, and the need for further studies to establish its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. These include the evaluation of its safety and efficacy in clinical trials, the identification of its potential therapeutic applications in various diseases, and the development of more efficient synthesis methods. Moreover, the combination of N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide with other therapeutic agents may lead to synergistic effects and enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism. Inhibition of ACC has been shown to have beneficial effects in various diseases, including obesity, diabetes, and cancer.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(N-methylsulfonylanilino)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-11(2)15-14(17)12(3)16(20(4,18)19)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIKGVFCKNMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)N(C1=CC=CC=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.